Aqueous Solubility vs. Standard Fmoc-Phe
N-Fmoc-4-(4-morpholinyl)-L-phenylalanine is derived from 4-morpholino-L-phenylalanine, which exhibits a predicted XLogP3 of -1.4 [1]. In stark contrast, standard Fmoc-phenylalanine is insoluble in water . The morpholinyl group significantly increases hydrophilicity, enabling the design of peptides with improved aqueous solubility compared to those incorporating only Fmoc-Phe.
| Evidence Dimension | Hydrophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3: -1.4 (for 4-morpholino-L-phenylalanine core) |
| Comparator Or Baseline | Standard Fmoc-Phe-OH: Insoluble in H2O ; LogP for Phe core ~ -1.5 but Fmoc-Phe is highly hydrophobic due to Fmoc group. |
| Quantified Difference | Qualitative difference in water solubility due to morpholinyl substitution. |
| Conditions | Computed XLogP3 and experimental solubility data from vendor specifications. |
Why This Matters
Improved aqueous solubility is a key driver for in vivo applications and formulation, directly influencing a researcher's choice of building block for peptide therapeutics or probes.
- [1] PubChem. 4-Morpholino-L-phenylalanine, CID 69886113. Computed Properties. View Source
